molecular formula C28H27ClN2O4 B10933803 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(4-ethenylbenzyl)-1H-pyrazole

Cat. No.: B10933803
M. Wt: 491.0 g/mol
InChI Key: VFWJJULFUUFUQO-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The starting materials often include 4-chloro-3-(3,4-dimethoxyphenyl)pyrazole and 4-vinylbenzyl chloride. The reaction conditions usually require the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOLE
  • 4-VINYLBENZYL CHLORIDE
  • 2-METHOXYPHENYL METHYL ETHER

Uniqueness

Compared to similar compounds, 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(4-VINYLBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER stands out due to its combination of functional groups

Properties

Molecular Formula

C28H27ClN2O4

Molecular Weight

491.0 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(4-ethenylphenyl)methyl]pyrazole

InChI

InChI=1S/C28H27ClN2O4/c1-6-18-7-9-19(10-8-18)17-31-28(21-12-14-23(33-3)25(16-21)35-5)26(29)27(30-31)20-11-13-22(32-2)24(15-20)34-4/h6-16H,1,17H2,2-5H3

InChI Key

VFWJJULFUUFUQO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C=C)C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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